molecular formula C9H8ClF3O B6300918 1-(2-Chloro-1,1,2-trifluoroethoxy)-4-methylbenzene CAS No. 350-59-4

1-(2-Chloro-1,1,2-trifluoroethoxy)-4-methylbenzene

Cat. No.: B6300918
CAS No.: 350-59-4
M. Wt: 224.61 g/mol
InChI Key: BCGJFDNXDNMZCO-UHFFFAOYSA-N
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Description

1-(2-Chloro-1,1,2-trifluoroethoxy)-4-methylbenzene is an organic compound characterized by the presence of a trifluoroethoxy group attached to a benzene ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-1,1,2-trifluoroethoxy)-4-methylbenzene typically involves the reaction of 4-methylphenol with 2-chloro-1,1,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired ether linkage .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-1,1,2-trifluoroethoxy)-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Chloro-1,1,2-trifluoroethoxy)-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Chloro-1,1,2-trifluoroethoxy)-4-methylbenzene exerts its effects involves interactions with various molecular targets. The trifluoroethoxy group enhances the lipophilicity of the molecule, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2-(2-Chloro-1,1,2-trifluoroethoxy)-benzoic acid
  • 4-(2-Chloro-1,1,2-trifluoroethoxy)-benzoic acid
  • 2-(2-Chloro-1,1,2-trifluoroethylthio)-benzoic acid

Comparison: 1-(2-Chloro-1,1,2-trifluoroethoxy)-4-methylbenzene is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and interactions compared to other similar compounds. The trifluoroethoxy group imparts significant electron-withdrawing effects, enhancing its stability and reactivity in various chemical reactions .

Properties

IUPAC Name

1-(2-chloro-1,1,2-trifluoroethoxy)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3O/c1-6-2-4-7(5-3-6)14-9(12,13)8(10)11/h2-5,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGJFDNXDNMZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C(F)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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